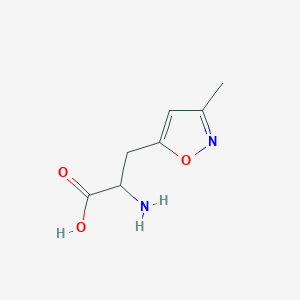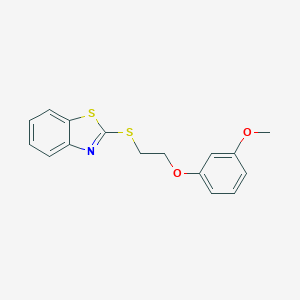![molecular formula C14H10N4S B498861 4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione](/img/structure/B498861.png)
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione is a heterocyclic compound that belongs to the class of triazolobenzimidazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a benzimidazole ring, with a phenyl group and a thiol group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted phenyl isothiocyanate with a suitable triazole precursor . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazole or benzimidazole rings.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学研究应用
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
作用机制
The mechanism of action of 4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
9-phenyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thione: A closely related compound with a similar structure but different functional groups.
1,2,4-triazolo[4,3-a]benzimidazole derivatives: Various derivatives with different substituents on the triazole or benzimidazole rings.
Uniqueness
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione is unique due to its specific combination of a phenyl group and a thiol group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential as a building block for more complex compounds make it a valuable compound in scientific research.
属性
分子式 |
C14H10N4S |
|---|---|
分子量 |
266.32g/mol |
IUPAC 名称 |
4-phenyl-2H-[1,2,4]triazolo[4,3-a]benzimidazole-1-thione |
InChI |
InChI=1S/C14H10N4S/c19-14-16-15-13-17(10-6-2-1-3-7-10)11-8-4-5-9-12(11)18(13)14/h1-9H,(H,16,19) |
InChI 键 |
LMZGCEOINURCOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NNC4=S |
规范 SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N4C2=NNC4=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-nitro-1-methyl-N-{4-[(4-morpholinylsulfonyl)methyl]phenyl}-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B498778.png)
![2-ethoxy-N-(4-{[(methylamino)sulfonyl]methyl}phenyl)benzamide](/img/structure/B498779.png)

![2-ethoxy-N-{4-[(1-pyrrolidinylsulfonyl)methyl]phenyl}benzamide](/img/structure/B498782.png)
![2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498783.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]ethyl 2-fluorophenyl ether](/img/structure/B498785.png)
![2-{[2-(4-TERT-BUTYLPHENOXY)ETHYL]SULFANYL}-1,3-BENZOTHIAZOLE](/img/structure/B498788.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B498789.png)
![2-{[1-(2-phenoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}ethan-1-ol](/img/structure/B498791.png)
![5-(4,6-Dimethylpyrimidin-2-ylthio)-4-nitrobenzo[c]1,2,5-thiadiazole](/img/structure/B498794.png)
![2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B498795.png)
![2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B498798.png)

![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B498800.png)
